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Compound of Interest

Compound Name: 6-Methylpyridazin-3-ol hydrate

Cat. No.: B1586922 Get Quote

An In-depth Technical Guide to 6-Methylpyridazin-3-ol Hydrate for Advanced Research

This guide provides a comprehensive technical overview of 6-Methylpyridazin-3-ol hydrate, a

heterocyclic compound of significant interest in medicinal chemistry and drug development.

Designed for researchers, scientists, and professionals in the pharmaceutical industry, this

document delves into its chemical identity, synthesis, characterization, and its role as a

valuable building block for bioactive molecules.

Core Chemical Identity and Physicochemical
Properties
6-Methylpyridazin-3-ol hydrate is a key chemical intermediate. Its proper identification and

understanding of its properties are foundational for its application in research and development.

Nomenclature and Identification:

CAS Number: 7143-82-0[1][2]

IUPAC Name: 6-methylpyridazin-3-ol hydrate

Molecular Formula: C₅H₈N₂O₂[1][2]

Molecular Weight: 128.13 g/mol [1][2]
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Synonyms: 6-methyl-2,3-dihydropyridazine-3-one hydrate

Structural Insight: Tautomerism

A critical feature of this molecule is its existence in tautomeric forms: the enol form (6-

methylpyridazin-3-ol) and the more stable keto form, 6-methylpyridazin-3(2H)-one (CAS

Number: 13327-27-0).[3][4] This equilibrium is crucial as it influences the molecule's reactivity

and its interactions in biological systems. The "hydrate" designation indicates the presence of

one or more water molecules within the crystal lattice, which can affect solubility and stability.

Table 1: Physicochemical Properties of 6-Methylpyridazin-3(2H)-one (Anhydrous Form)

Property Value Source

CAS Number 13327-27-0 [3][4]

Molecular Formula C₅H₆N₂O [3][5]

Molecular Weight 110.11 g/mol [3][5]

Melting Point 143-145°C [3]

Storage Temperature Room Temperature [3]

Topological Polar Surface Area 49.9 Å² PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Synthesis and Mechanistic Rationale
The synthesis of the pyridazinone core is a well-established process in organic chemistry. A

common and efficient pathway involves the cyclocondensation of a γ-keto acid with hydrazine

hydrate. This approach is favored for its high yields and the ready availability of starting

materials.

Causality in Synthesis: The choice of hydrazine hydrate (N₂H₄·H₂O) is pivotal. As a potent

binucleophilic reagent, it readily attacks the two electrophilic carbonyl carbons of the γ-keto
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acid precursor (in this case, 4-oxopentanoic acid), leading to a double condensation and

subsequent ring closure to form the stable six-membered pyridazinone ring. The removal of

water drives the reaction equilibrium towards the product.
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Click to download full resolution via product page

Caption: General synthesis workflow for 6-Methylpyridazin-3(2H)-one.

Analytical Characterization: A Self-Validating
Workflow
Confirming the identity and purity of the synthesized 6-Methylpyridazin-3-ol hydrate is

paramount. A multi-technique approach ensures a self-validating system where each analysis

corroborates the others, providing a high degree of confidence in the final product.

Protocol Rationale:

Infrared (IR) Spectroscopy: Provides initial confirmation of the key functional groups. The

presence of a strong carbonyl (C=O) absorption around 1670 cm⁻¹ is indicative of the

pyridazinone ring, while a broad O-H stretch would confirm the presence of the hydrate.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

elucidating the precise molecular structure. The chemical shifts and coupling patterns of the

protons on the pyridazine ring and the methyl group provide an unambiguous structural

fingerprint.

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the

correct molecular formula.

Melting Point Analysis: A sharp melting point range is a strong indicator of high purity.[3]
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Caption: A sequential workflow for analytical characterization.
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Role in Medicinal Chemistry and Drug Development
The pyridazine ring is a privileged scaffold in drug discovery, prized for its unique

physicochemical properties.[7] It possesses a high dipole moment and acts as a robust

hydrogen bond acceptor, facilitating strong interactions with biological targets.[7] Derivatives of

6-Methylpyridazin-3-ol are explored for a wide range of therapeutic applications.

Key Therapeutic Areas:

Anti-inflammatory and Analgesic Agents: Many pyridazinone derivatives have been

synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key

targets in inflammation and pain pathways.[8] Some compounds show high selectivity for

COX-2, which is desirable for reducing gastrointestinal side effects associated with non-

steroidal anti-inflammatory drugs (NSAIDs).[8]

Anticancer Agents: The pyridazin-3(2H)-one core is found in numerous compounds designed

to inhibit various targets in oncology, including protein kinases and tubulin polymerization.[9]

Cardiovascular Diseases: The scaffold has been incorporated into agents with vasorelaxant

properties, highlighting its potential for treating cardiovascular ailments.[9]

Other Applications: The versatility of the pyridazinone core has led to its investigation for

antimicrobial, antidepressant, and anticonvulsant activities.[9][10]
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Caption: Mechanism of action for pyridazinone-based COX inhibitors.

Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of 6-

Methylpyridazin-3(2H)-one.

Protocol 1: Synthesis of 6-Methylpyridazin-3(2H)-one

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and

a magnetic stirrer, dissolve 13.0 g (0.1 mol) of 4-oxopentanoic acid in 100 mL of absolute

ethanol.
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Reaction Initiation: While stirring, add 5.5 mL (0.11 mol) of hydrazine hydrate to the solution.

Causality Note: A slight molar excess of hydrazine ensures the complete conversion of the

starting keto acid.

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Product Crystallization: After the reaction is complete, remove the heat source and allow the

mixture to cool slowly to room temperature, then place it in an ice bath for 1 hour to

maximize crystallization.

Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Büchner

funnel.

Purification: Wash the crystals with a small amount of cold ethanol to remove any unreacted

starting materials.

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The

expected yield is typically high for this reaction.

Protocol 2: Characterization of the Synthesized Product

Melting Point Determination: Measure the melting point of the dried crystals. A sharp range

of 143-145°C indicates high purity.[3]

FT-IR Analysis: Acquire an FT-IR spectrum of the solid product. Confirm the presence of a

strong C=O stretch around 1670 cm⁻¹ and the absence of a broad carboxylic acid O-H

stretch from the starting material.

¹H-NMR Analysis: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆).

The spectrum should show characteristic peaks for the methyl group protons and the protons

on the pyridazinone ring, consistent with the expected structure.

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight. The parent ion

peak should correspond to the calculated molecular weight of 110.11 g/mol for the

anhydrous form.
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Safety and Handling
Hazard Codes: The anhydrous form is associated with hazard codes indicating it can cause

skin and serious eye irritation, and may cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE): Always handle 6-Methylpyridazin-3-ol hydrate and

its precursors in a well-ventilated fume hood while wearing appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves.

Storage: Store the compound in a tightly sealed container in a cool, dry place away from

incompatible materials.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [CAS number and IUPAC name for 6-Methylpyridazin-3-
ol hydrate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586922#cas-number-and-iupac-name-for-6-
methylpyridazin-3-ol-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1586922#cas-number-and-iupac-name-for-6-methylpyridazin-3-ol-hydrate
https://www.benchchem.com/product/b1586922#cas-number-and-iupac-name-for-6-methylpyridazin-3-ol-hydrate
https://www.benchchem.com/product/b1586922#cas-number-and-iupac-name-for-6-methylpyridazin-3-ol-hydrate
https://www.benchchem.com/product/b1586922#cas-number-and-iupac-name-for-6-methylpyridazin-3-ol-hydrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1586922?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

